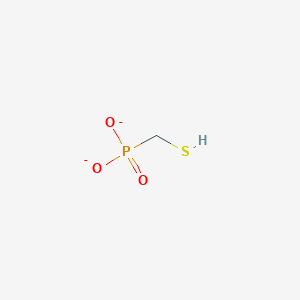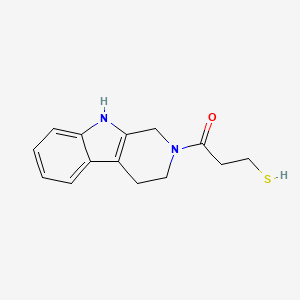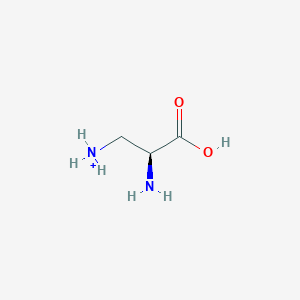
3-Amino-Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-Alanine, also known as β-Alanine, is a naturally occurring beta amino acid. Unlike its counterpart alpha-alanine, this compound has the amino group attached to the beta carbon (the carbon two atoms away from the carboxylate group). This compound is unique because it does not have a stereocenter, making it achiral .
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: This method involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give an alpha-amino acid.
Reductive Amination: This method involves the reductive amination of an alpha-keto acid with ammonia and a reducing agent.
Industrial Production Methods:
Ammonia Reaction: Industrially, this compound is produced by the reaction of ammonia with beta-propiolactone.
Types of Reactions:
Oxidation-Reduction: this compound undergoes oxidation and reduction reactions, particularly involving the sulfhydryl group in cysteine to form disulfide bonds.
Acid-Base Reactions: It can act as both an acid and a base due to the presence of amino and carboxyl functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Used in the formation of disulfide bonds.
Acids and Bases: Used to manipulate the zwitterion form of the amino acid.
Major Products:
Disulfide Bonds: Formed from the oxidation of sulfhydryl groups.
Zwitterions: Formed at specific pH values where the amino acid is electrically neutral.
Scientific Research Applications
3-Amino-Alanine has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Plays a role in the metabolism of animals, plants, and microorganisms.
Medicine: Enhances muscle endurance and improves exercise capacity by forming muscle-derived active peptides.
Industry: Used in the production of food, cosmetics, pharmaceuticals, and polymers.
Mechanism of Action
3-Amino-Alanine exerts its effects through various mechanisms:
Comparison with Similar Compounds
Alpha-Alanine: Unlike 3-Amino-Alanine, alpha-alanine has the amino group attached to the alpha carbon and is chiral.
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Valine, Leucine, Isoleucine: These amino acids have aliphatic side chains and show properties similar to both amines and carboxylic acids.
Uniqueness:
Properties
Molecular Formula |
C3H9N2O2+ |
|---|---|
Molecular Weight |
105.12 g/mol |
IUPAC Name |
[(2S)-2-amino-2-carboxyethyl]azanium |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1 |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-O |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[NH3+] |
Canonical SMILES |
C(C(C(=O)O)N)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


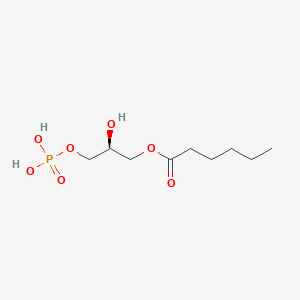
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)
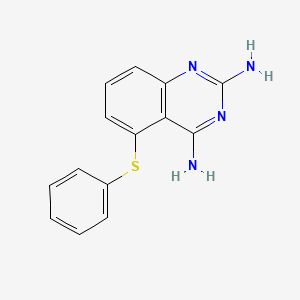
![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
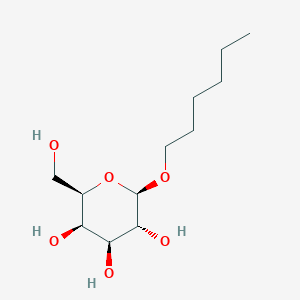
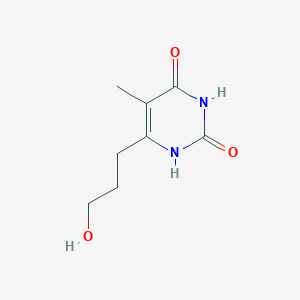
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)

![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)

